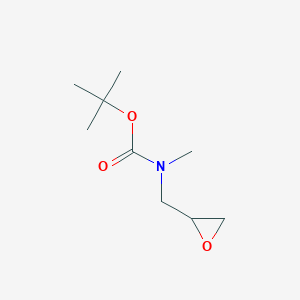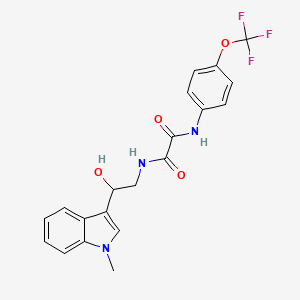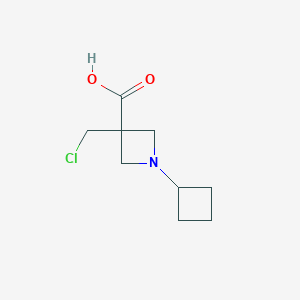![molecular formula C27H22N4O3S B2488201 methyl 4-(7-(4-(methylthio)phenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzoate CAS No. 868148-10-1](/img/structure/B2488201.png)
methyl 4-(7-(4-(methylthio)phenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine derivatives often involves cyclisation reactions, utilizing precursors like acetic anhydride or ethyl cyanoacetate with chromeno[2,3-d]pyrimidine derivatives obtained from reactions involving hydrazine monohydrate and formimidate derivatives (Li et al., 2015). Another approach includes the reaction of phosphonium salts under phase transfer catalysis conditions to yield substituted derivatives, showcasing the versatility in synthetic methodologies for such compounds (Bezergiannidou‐Balouctsi et al., 1993).
Molecular Structure Analysis
The molecular structure of chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine derivatives has been characterized by X-ray crystallography, revealing detailed insights into the atomic arrangement and molecular geometry. For instance, derivatives exhibit variations in the conformation of their molecules, with detailed analysis of bond lengths and angles providing a comprehensive understanding of their structural attributes (Moser et al., 2005).
Scientific Research Applications
Anticancer Potential
Research into chromeno[4,3-b]pyridine derivatives, for instance, has highlighted their computational ADME (Absorption, Distribution, Metabolism, and Excretion) properties and molecular docking studies, revealing significant anticancer activities, particularly against breast cancer cell lines like MCF-7. These compounds, including ones with oxolone moieties, have shown high activity, indicating their promise in anticancer drug development (Ghada E. Abd El Ghani, M. A. Elmorsy, Mona E. Ibrahim, 2022).
Synthesis and Characterization
The synthesis of novel chromeno and triazolopyrimidine derivatives has been extensively documented. For example, the creation of 2-methyl and 2-cyanomethyl-12-aryl-8,12-dihydro-9H-chromeno derivatives through cyclization reactions showcases the structural diversity achievable within this chemical space. Such efforts are fundamental in expanding the library of compounds for further biological evaluation (B. Li, Zhong‐Xia Wang, Zheng Xing, Li-Zhuang Chen, G. Han, 2015).
Antimicrobial Activity
Compounds with chromeno and pyrido[2,3-d][1,2,4] triazine frameworks have also been synthesized and assessed for their antimicrobial properties. Novel synthetic routes have led to heteroannulated compounds displaying variable inhibitory effects on tested microorganisms, indicating their potential as antimicrobial agents (Esam S Allehyani, 2022).
Structural Analysis and Antimicrobial Properties
Furthermore, structural characterization studies have been paired with antimicrobial activity assessments, revealing that certain benzo[h]chromeno and triazolopyrimidine derivatives exhibit significant antibacterial activities. These findings underscore the potential of such compounds in addressing microbial resistance (R. M. Okasha, Fawzia F. Albalawi, T. H. Afifi, A. Fouda, Al-Anood M Al-Dies, A. El-Agrody, 2016).
Mechanism of Action
Target of Action
The compound, also known as methyl 4-{11-[4-(methylsulfanyl)phenyl]-8-oxa-12,13,15,17-tetraazatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-1(10),2(7),3,5,13,15-hexaen-9-yl}benzoate, is a member of the [1,2,4]triazolo[1,5-a]pyrimidine class . Compounds in this class have been reported to possess a wide range of biological activities, including antifungal , antitubercular , antibacterial , and antitumor properties. They can act as corticotropin-releasing factor 1 receptor antagonists or calcium channel modulators , and can be used for the treatment of Alzheimer’s disease and insomnia .
Mode of Action
This could result in changes to cellular processes, leading to its observed biological effects .
Biochemical Pathways
Based on the reported activities of similar compounds, it may influence pathways related to cell growth and proliferation, immune response, and neuronal signaling .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given its potential antitumor and antimicrobial activities, it may induce cell death or inhibit cell growth in cancer or microbial cells. It could also modulate immune response or neuronal signaling, based on its potential as a corticotropin-releasing factor 1 receptor antagonist or calcium channel modulator .
properties
IUPAC Name |
methyl 4-[11-(4-methylsulfanylphenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaen-9-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4O3S/c1-33-26(32)18-9-7-17(8-10-18)25-22-23(20-5-3-4-6-21(20)34-25)30-27-28-15-29-31(27)24(22)16-11-13-19(35-2)14-12-16/h3-15,24-25H,1-2H3,(H,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXVJHQALNKXHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4O2)NC5=NC=NN5C3C6=CC=C(C=C6)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-2-phenylprop-2-enenitrile](/img/structure/B2488120.png)





![3-(2-chlorobenzyl)-8-(3-(dimethylamino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2488130.png)

![6-benzoyl-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2488132.png)

![N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2488135.png)
![3,6-dichloro-N-[3-(2-oxopiperidin-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2488137.png)
![3-allyl-2-[(2-chlorobenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2488139.png)